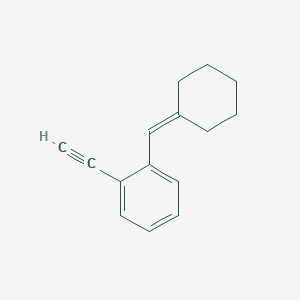![molecular formula C15H14O4S B12524881 Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate](/img/structure/B12524881.png)
Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiol derivatives.
Scientific Research Applications
Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential therapeutic properties such as anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: These compounds serve as corrosion inhibitors and are involved in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. The compound may interact with kinases, modulate estrogen receptors, or inhibit microbial enzymes, contributing to its biological activities .
Comparison with Similar Compounds
Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Methyl 2-[3-(4-ethylbenzyl)thioureido]thiophene-3-carboxylate: This compound has shown potent antibacterial and antifungal activities.
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Articaine: A trisubstituted thiophene used as a dental anesthetic.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14O4S |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
ethyl 5-(3-methoxycarbonylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H14O4S/c1-3-19-15(17)12-8-13(20-9-12)10-5-4-6-11(7-10)14(16)18-2/h4-9H,3H2,1-2H3 |
InChI Key |
PRHKQGJCTSILDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
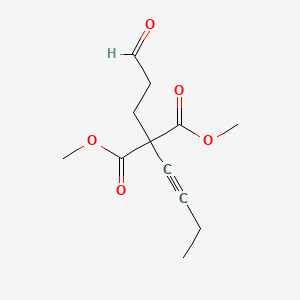
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
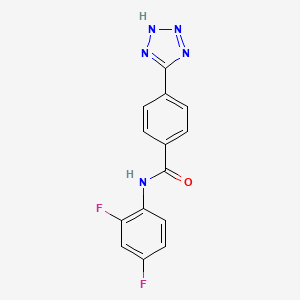
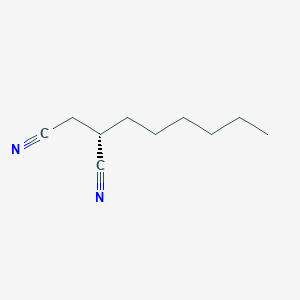
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
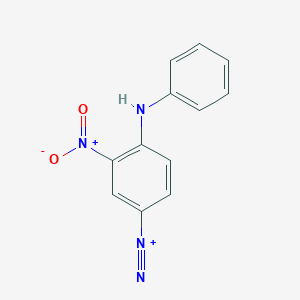
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)

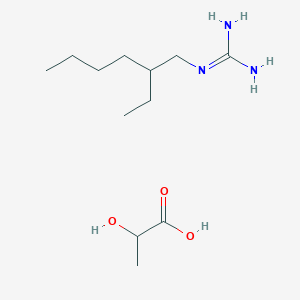
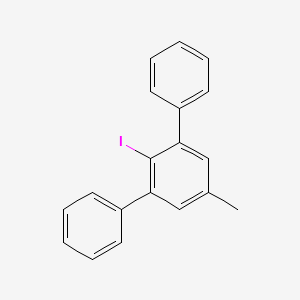
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)
